Cas no 7005-43-8 (1,2-Benzenediol, 4-(phenylmethyl)- (9CI))
7005-43-8 structure
Product Name:1,2-Benzenediol, 4-(phenylmethyl)- (9CI)
CAS No:7005-43-8
MF:C13H12O2
MW:200.233183860779
CID:1016844
PubChem ID:15187131
Update Time:2025-04-20
1,2-Benzenediol, 4-(phenylmethyl)- (9CI) Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Benzenediol, 4-(phenylmethyl)- (9CI)
- 4-benzylbenzene-1,2-diol
- 1,2-Benzenediol, 4-(phenylmethyl)-
- 1,2-benzenediol,4-(phenylmethyl)-
- SCHEMBL1584791
- 7005-43-8
- CHEMBL291507
- 4-benzylpyrocate-chol
- 1,2-Benzenediol,4-(phenylmethyl)-(9ci)
- HCSSDUQWTFKBLY-UHFFFAOYSA-N
- 4-Benzylcatechol
- 4-Benzyl-benzene-1,2-diol
- BDBM50285086
- DB-278704
-
- Inchi: 1S/C13H12O2/c14-12-7-6-11(9-13(12)15)8-10-4-2-1-3-5-10/h1-7,9,14-15H,8H2
- InChI Key: HCSSDUQWTFKBLY-UHFFFAOYSA-N
- SMILES: OC1=C(C=CC(=C1)CC1C=CC=CC=1)O
Computed Properties
- Exact Mass: 200.083729621g/mol
- Monoisotopic Mass: 200.083729621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 40.5Ų
1,2-Benzenediol, 4-(phenylmethyl)- (9CI) Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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